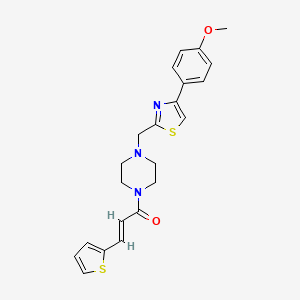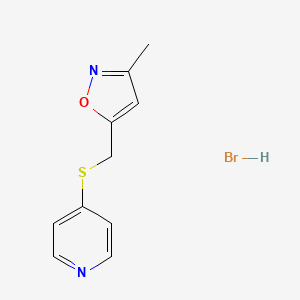
3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide” is a complex organic molecule that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a pyridinyl group, which is a six-membered ring with five carbon atoms and one nitrogen atom . The term “hydrobromide” indicates that a hydrogen bromide ion (HBr) is also part of the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring and the introduction of the pyridinyl group. Isoxazole rings can be synthesized through several methods, including 1,3-dipolar cycloaddition and the treatment of α,β-unsaturated ketoximes with base . The pyridinyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and pyridinyl rings. The isoxazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. This, along with the presence of the pyridinyl group, would give the compound unique chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the isoxazole and pyridinyl rings. Isoxazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions . The pyridinyl group can also participate in various reactions, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole and pyridinyl rings could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Scaffolds
Isoxazole derivatives serve as versatile scaffolds for the synthesis of highly functionalized compounds and heterocycles. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of isoxazole compounds in creating complex molecular architectures, which are fundamental in drug discovery and materials science (Ruano, Fajardo, & Martín, 2005).
Corrosion Inhibition
Isoxazole derivatives have been investigated for their potential as corrosion inhibitors, suggesting their application in protecting metals from corrosive environments. Research into pyridine–pyrazole compounds, including isoxazole derivatives, has shown significant inhibition efficiency, highlighting the importance of isoxazole structures in industrial applications (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).
Anticancer Activity
The exploration of isoxazole derivatives in anticancer research has revealed their potential as therapeutic agents. A study involving the synthesis and evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases derived from isoxazole compounds showed significant cytotoxicity against various cancer cell lines, indicating the potential of isoxazole derivatives in developing new anticancer drugs (Abdo & Kamel, 2015).
Antimicrobial and Antiviral Activities
Isoxazole compounds have demonstrated antimicrobial and antiviral activities, making them candidates for the development of new antibiotics and antiviral drugs. For example, imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety exhibited effective bacteriostatic and fungistatic activities (Kalinin, Voloshina, Kulik, Zobov, & Mamedov, 2013). Additionally, novel inhibitors of human rhinovirus 3C protease based on isoxazole structures have shown potent antiviral activity in cell-based assays (Patick et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-5-(pyridin-4-ylsulfanylmethyl)-1,2-oxazole;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.BrH/c1-8-6-9(13-12-8)7-14-10-2-4-11-5-3-10;/h2-6H,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWQYIGWXLDLNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=CC=NC=C2.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2367786.png)
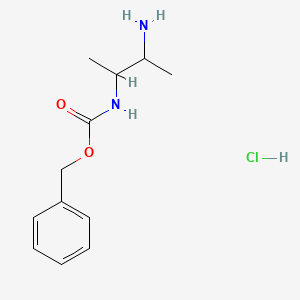
![2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2367790.png)
![Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2367791.png)
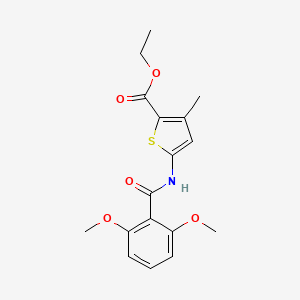
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)
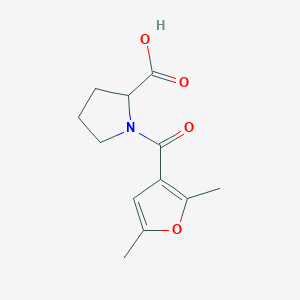
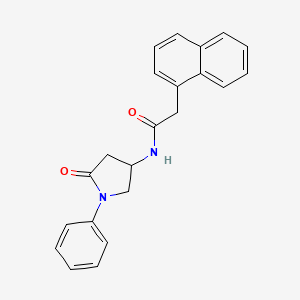
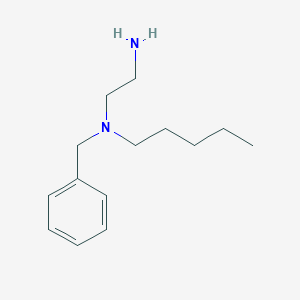

![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2367804.png)
![N-(6-(4-(sec-butyl)phenoxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2367807.png)
